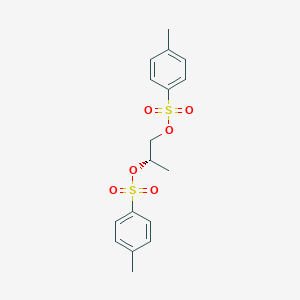
(S)-(-)-1,2-Propanediol di-p-tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- (S)-(-)-1,2-Propanediol di-p-tosylate is a chemical compound with the following properties:
- CAS Number : 60434-71-1
- Molecular Formula : C17H20O6S2
- Molecular Weight : 384.47 g/mol
- Melting Point : 68-70 °C (lit.)
- Boiling Point : Approximately 481.14°C (rough estimate)
- Optical Activity : [α]20/D -15° to -19° (c=2, C2H5OH)
- Density : Approximately 1.3519 (rough estimate)
- Refractive Index : Approximately 1.6950 (estimate)
Synthesis Analysis
- The synthesis of this compound involves the reaction of (S)-(-)-1,2-propanediol with p-toluenesulfonyl chloride (tosyl chloride).
Molecular Structure Analysis
- The molecule consists of two tosylate groups attached to the (S)-(-)-1,2-propanediol backbone.
Chemical Reactions Analysis
- (S)-(-)-1,2-Propanediol di-p-tosylate can participate in various reactions, including substitution reactions and nucleophilic additions.
Physical And Chemical Properties Analysis
- It forms white crystals with the specified melting point.
- It exhibits optical activity.
- Its refractive index and density are estimated values.
Applications De Recherche Scientifique
1. Microbial Production of 1,2-Propanediol
- Summary of Application: 1,2-Propanediol (propylene glycol) can be produced from renewable resources using microbes. By virtue of being a natural product, relevant biochemical pathways can be harnessed into fermentation processes to produce 1,2-propanediol .
- Methods of Application: Three pathways have been recognized for 1,2-propanediol production. In the first, de-oxy sugars like fucose and rhamnose are used as the carbon sources. In the other route, the glycolytic intermediate-dihydroxyacetonephosphate (DHAP) is used to produce 1,2-propanediol via the formation of methylglyoxal .
- Results or Outcomes: The production of this diol has gained attention because of their newer applications in industries such as polymers, food, pharmaceuticals, textiles, etc .
2. Metabolic Engineering of 1,2-Propanediol Formation
- Summary of Application: This research covers metabolic pathways, genetics, and metabolic engineering of 1,2-propanediol formation in microbes .
- Methods of Application: One pathway involves the metabolism of deoxyhexoses, where lactaldehyde is formed during the glycolytic reactions and is then reduced to 1,2-propanediol. The second pathway derives from the formation of methylglyoxal from dihydroxyacetonephosphate and its subsequent reduction to 1,2-propanediol .
- Results or Outcomes: Through genetic engineering, appropriate combinations of enzymes have been brought together in Escherichia coli and yeast to generate 1,2-propanediol from glucose .
“(S)-(-)-1,2-Propanediol di-p-tosylate” is a chemical compound with the linear formula: CH3C6H4SO3CH2CH(CH3)O3SC6H4CH3 . It’s a solid substance with a melting point of 68-70 °C (lit.) . This compound is often used in the field of chemistry as a chiral catalyst & ligand .
Safety And Hazards
- The safety data sheet indicates that it may cause skin and eye irritation.
- Proper protective equipment should be used when handling this compound.
Orientations Futures
- Further research could explore its applications in asymmetric synthesis and chiral catalysis.
Propriétés
IUPAC Name |
[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6S2/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFWYZTZYVIPGD-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-1,2-Propanediol di-p-tosylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

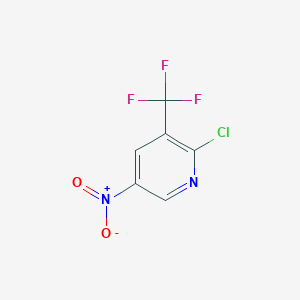
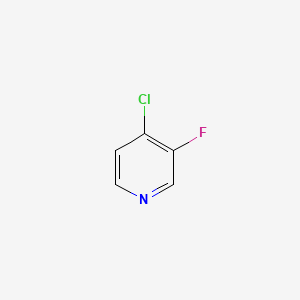
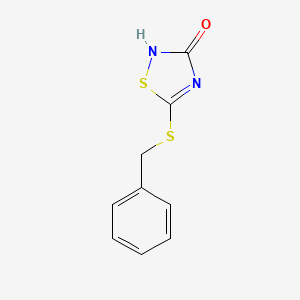
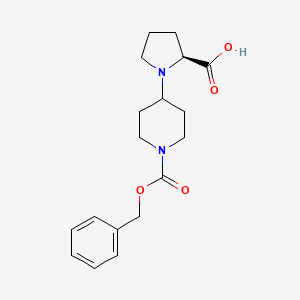
![4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1587330.png)
![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)
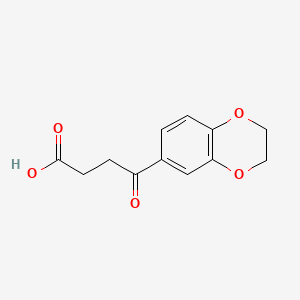
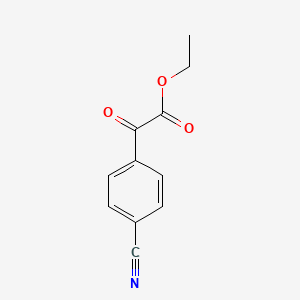
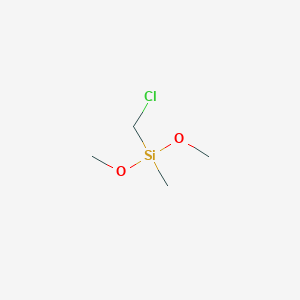
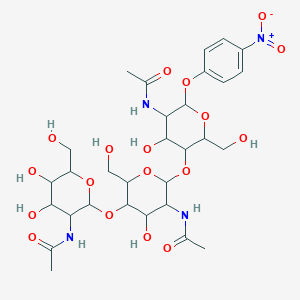
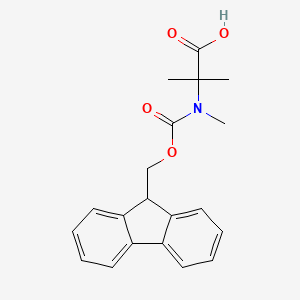
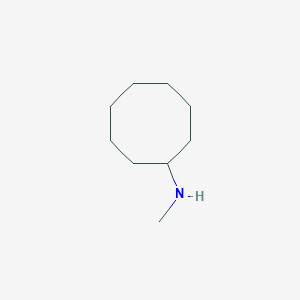
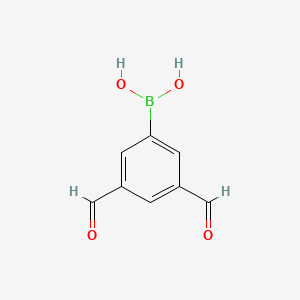
![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)